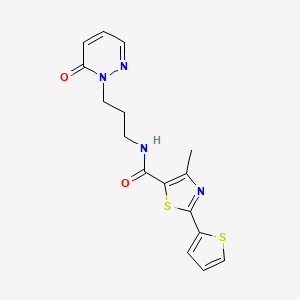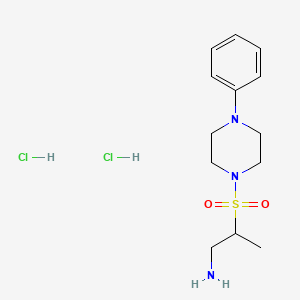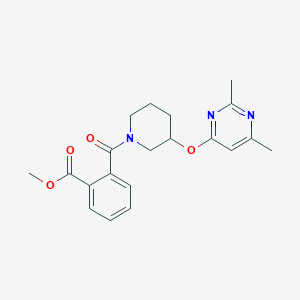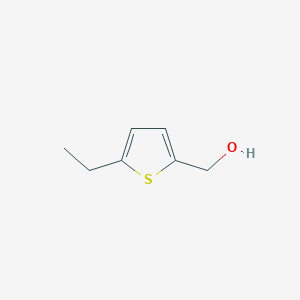
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C16H16N4O2S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Compounds with structural features resembling 4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide have been evaluated for their antimicrobial efficacy. For instance, studies on quinazolinone and thiazolidinone derivatives have demonstrated potential antimicrobial activities against a range of bacteria and fungi, suggesting a broader application for structurally related compounds in combating microbial infections (Desai et al., 2011). Similarly, hybrid molecules containing penicillanic acid or cephalosporanic acid moieties have been synthesized and found to exhibit good to moderate antimicrobial activity (Başoğlu et al., 2013), emphasizing the significance of incorporating such moieties into new compounds for enhanced antimicrobial properties.
Antitumor Applications
The synthesis and evaluation of novel compounds for antitumor activity represent a critical area of research in medicinal chemistry. Compounds similar to the one have been investigated for their potential as antitumor agents. For instance, the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines has been explored, with some derivatives showing promise as anticancer agents (Peterlin-Mašič et al., 2000). This underscores the importance of exploring novel structural motifs in the development of potential anticancer therapies.
Synthetic Utility
The structural complexity and diversity of thiazole and pyridazine derivatives afford them significant synthetic utility. For example, the synthesis of novel arylazothiazole disperse dyes containing selenium for dyeing polyester fibers not only highlights their application in material science but also their potential biological activity, including antioxidant and antimicrobial properties (Khalifa et al., 2015). Such applications underscore the versatility of these compounds in both scientific research and industrial applications.
properties
IUPAC Name |
4-methyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2-thiophen-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c1-11-14(24-16(19-11)12-5-3-10-23-12)15(22)17-7-4-9-20-13(21)6-2-8-18-20/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDNHELJKCNODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(thiophen-2-yl)thiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyethyl)-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2995037.png)

![1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2995039.png)
![Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2995041.png)
![1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol](/img/structure/B2995043.png)
![[3-(dibutylcarbamoyl)phenyl]boronic Acid](/img/structure/B2995045.png)
![2-((3-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2995046.png)
![2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2995048.png)
![N-(4-acetylphenyl)-2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2995050.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2995051.png)


![4-((2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamido)methyl)-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2995059.png)
